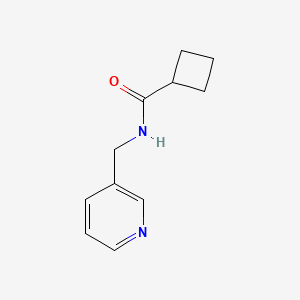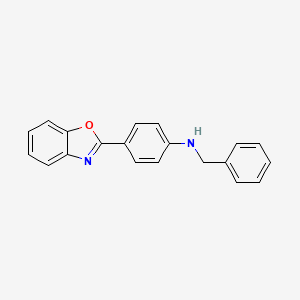![molecular formula C14H11ClF3NO3S B5139297 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as CFTR(inh)-172 and is known for its use in scientific research. The compound has been shown to have potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
作用機序
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of CFTR channels. CFTR channels are responsible for the transport of chloride ions across cell membranes. In cystic fibrosis, mutations in the CFTR gene lead to a defective CFTR protein, resulting in reduced chloride transport and impaired secretion of mucus. By inhibiting CFTR channels, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can mimic the effects of CFTR mutations and be used to study the pathophysiology of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide are primarily related to its inhibition of CFTR channels. Inhibition of CFTR channels can lead to changes in ion transport, mucus secretion, and other cellular processes. The compound has been shown to be effective in blocking CFTR channels in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition can be used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.
実験室実験の利点と制限
The advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide in lab experiments include its specificity for CFTR channels and its ability to mimic the effects of CFTR mutations. The compound has been extensively studied and has a well-established mechanism of action. However, there are limitations to its use. The compound may have off-target effects, and its potency may vary depending on the cell type and experimental conditions. Additionally, the compound may have limited solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide in scientific research. One direction is the development of new therapies for cystic fibrosis based on the compound's ability to inhibit CFTR channels. Another direction is the use of the compound in the study of other diseases that involve ion transport and cellular secretion, such as chronic obstructive pulmonary disease and pancreatic cancer. Additionally, the compound may be used in the development of new drugs that target ion channels and other membrane proteins.
合成法
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can be synthesized using a variety of methods. One such method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively used in scientific research as a CFTR(inh)-172 inhibitor. CFTR(inh)-172 is a specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The compound has been shown to be effective in blocking the function of CFTR channels in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition of CFTR channels can be used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-9-2-7-13(15)12(8-9)14(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMLGEQNCLPUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)
![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)